

# An In-Depth Technical Guide to 3-Chloro-2-phenoxyaniline

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## Compound of Interest

Compound Name: 3-Chloro-2-phenoxyaniline

Cat. No.: B1282452

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## Introduction

**3-Chloro-2-phenoxyaniline** is a halogenated aromatic amine featuring a phenoxy ether linkage. This unique structural motif is of significant interest to the medicinal chemistry and materials science communities. As a substituted phenoxyaniline, it belongs to a class of compounds that have demonstrated a wide array of biological activities, including potential as kinase inhibitors and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on **3-Chloro-2-phenoxyaniline**, including its chemical identity, properties, synthesis, and potential applications, with a focus on providing a foundational understanding for research and development professionals.

## Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of **3-Chloro-2-phenoxyaniline** are summarized below. It is important to note that while the basic chemical information is well-established, detailed experimental data for some physical properties are not readily available in public literature.

Property	Value	Source(s)
CAS Number	3169-75-3	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO	[3][4]
Molecular Weight	219.67 g/mol	[3]
IUPAC Name	3-chloro-2-phenoxyaniline	[4]
Synonyms	3-Chloro-2-phenoxy-benzenamine	[2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Not specified in available literature	

## Synthesis of 3-Chloro-2-phenoxyaniline

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-phenoxyaniline** is not widely published, its structure suggests a synthetic strategy involving two key bond formations: a diaryl ether linkage and the introduction of an amine group onto one of the aromatic rings. Two common and powerful methods for these transformations are the Ullmann condensation for the C-O bond formation and a subsequent reduction of a nitro group to an amine.

### Conceptual Synthetic Pathway

A plausible synthetic route would involve the Ullmann condensation of a substituted chlorophenol with a nitro-halobenzene, followed by the reduction of the nitro group. The following diagram illustrates this conceptual pathway.



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